Lithium;2-(3-methyl-1,2,4-oxadiazol-5-yl)acetate
Description
Lithium;2-(3-methyl-1,2,4-oxadiazol-5-yl)acetate is a lithium salt featuring a 1,2,4-oxadiazole ring substituted with a methyl group at the 3-position and an acetate group at the 5-position.
The 1,2,4-oxadiazole scaffold is noted for metabolic stability and bioactivity, as seen in related compounds targeting enzymes and pathogens (e.g., Mycobacterium tuberculosis) . Lithium salts are often employed to improve aqueous solubility, which could enhance bioavailability in drug formulations .
Properties
IUPAC Name |
lithium;2-(3-methyl-1,2,4-oxadiazol-5-yl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O3.Li/c1-3-6-4(10-7-3)2-5(8)9;/h2H2,1H3,(H,8,9);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYUPURZTKWFBEP-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC1=NOC(=N1)CC(=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5LiN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-oxadiazole derivatives typically involves the cyclization of acylhydrazines with nitriles. For the specific synthesis of 2-(3-methyl-1,2,4-oxadiazol-5-yl)acetate, the following steps are generally followed:
Formation of Acylhydrazine: The reaction of hydrazine with an appropriate acyl chloride to form the acylhydrazine intermediate.
Cyclization: The acylhydrazine is then reacted with a nitrile under acidic or basic conditions to form the 1,2,4-oxadiazole ring.
Lithium Salt Formation: The final step involves the neutralization of the oxadiazole derivative with lithium hydroxide to form the lithium salt.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the oxadiazole ring.
Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to ring-opening or hydrogenation.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions adjacent to the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl group can lead to the formation of a carboxylic acid derivative, while reduction can yield various hydrogenated products.
Scientific Research Applications
Medicinal Chemistry
The biological activity of Lithium;2-(3-methyl-1,2,4-oxadiazol-5-yl)acetate has been investigated for its potential therapeutic effects. The oxadiazole moiety is known for its anticancer, antiviral, and antibacterial properties. For instance:
- Anticancer Activity : Research has shown that derivatives of oxadiazoles exhibit significant cytotoxic effects against various cancer cell lines. In vitro studies have demonstrated that compounds with oxadiazole rings can induce apoptosis in cancer cells, suggesting their potential as anticancer agents .
- Antimicrobial Properties : this compound has been studied for its efficacy against pathogenic bacteria. For example, one study reported that related oxadiazole compounds demonstrated minimum inhibitory concentrations comparable to established antibiotics .
Material Science
In the field of material science, this compound serves as a precursor for synthesizing advanced materials:
- Polymers and Resins : The stability and reactivity of this compound allow it to be used in developing new polymers and resins with enhanced properties. Its incorporation into polymer matrices can improve thermal stability and mechanical strength.
Organic Synthesis
This compound acts as a versatile building block in organic synthesis:
- Synthesis of Complex Molecules : The compound can be utilized to synthesize more complex organic molecules through various chemical reactions. The presence of the lithium ion enhances nucleophilicity, facilitating reactions such as nucleophilic substitutions and additions .
Case Study 1: Anticancer Activity Assessment
A study investigated the cytotoxic effects of this compound on glioblastoma cell lines. The results indicated significant apoptosis induction at specific concentrations. The study utilized various assays to confirm the mechanism of action involving DNA damage .
Case Study 2: Antimicrobial Efficacy
Another research project focused on assessing the antimicrobial properties of related oxadiazole compounds against Clostridium difficile. The findings revealed that certain derivatives exhibited potent antibacterial activity comparable to traditional antibiotics .
Mechanism of Action
The mechanism of action of Lithium;2-(3-methyl-1,2,4-oxadiazol-5-yl)acetate involves its interaction with various molecular targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. For example, it can inhibit certain enzymes involved in cancer cell proliferation, leading to apoptosis .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
- Electronic Effects : The 5-bromothiophene substituent introduces electron-withdrawing character, which may alter reactivity and binding affinity in biological systems .
- Solubility : Lithium salts generally exhibit greater water solubility than their ester counterparts (e.g., methyl acetate derivative) .
Computational Insights
Density-functional theory (DFT) studies highlight the importance of exact exchange terms in predicting thermochemical properties, which could guide the design of oxadiazole-based lithium salts for optimized stability and reactivity . The SMILES and InChIKey data for the ethyl ester precursor (CID 50988005) enable molecular modeling to predict binding modes and solubility .
Biological Activity
Lithium;2-(3-methyl-1,2,4-oxadiazol-5-yl)acetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound features an oxadiazole ring, which is recognized for its biological activity. The oxadiazole moiety contributes to the compound's ability to interact with various biological targets, potentially leading to anticancer, antiviral, and antibacterial effects.
The biological activity of lithium derivatives often involves modulation of neurotransmitter systems and cellular signaling pathways. Specifically, the oxadiazole ring may enhance the compound's interaction with enzymes and receptors linked to cell proliferation and apoptosis.
Anticancer Activity
Research indicates that compounds containing the oxadiazole structure exhibit promising anticancer properties. For instance, lithium derivatives have been shown to inhibit key mitotic proteins such as HSET (KIFC1), which is crucial for the survival of centrosome-amplified cancer cells. By disrupting this protein's function, this compound can induce multipolar spindle formation and subsequent cell death in cancer cells .
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
- Inhibition of HSET : A study reported that this compound exhibited micromolar inhibition of HSET with an IC50 value indicative of effective potency. The compound's selectivity against other mitotic kinesins further emphasizes its potential as a targeted anticancer agent .
- Structure-Activity Relationship (SAR) : Investigations into the SAR revealed that modifications to the oxadiazole ring significantly influenced biological activity. Variations in substituents led to changes in potency against HSET, highlighting the importance of structural optimization in drug design .
- Antibacterial Properties : Although primarily studied for anticancer effects, preliminary data suggest that this compound may also exhibit antibacterial activity. Compounds with similar oxadiazole structures have demonstrated varying degrees of efficacy against Gram-positive and Gram-negative bacteria .
Data Table: Biological Activity Overview
| Activity Type | Mechanism | IC50 Value | Selectivity |
|---|---|---|---|
| Anticancer | Inhibition of HSET (KIFC1) | Micromolar | High against Eg5 |
| Antibacterial | Varies by structure; potential against bacteria | Not specified | Requires further study |
Future Directions
Further research is warranted to fully elucidate the biological mechanisms underlying the activity of this compound. Potential studies could focus on:
- In vivo studies : Evaluating the efficacy and safety profile in animal models.
- Combination therapies : Investigating synergistic effects with existing chemotherapeutics.
- Broader antibacterial assessments : Exploring its effectiveness against a wider range of bacterial strains.
Q & A
Q. What are the established synthetic routes for preparing lithium 2-(3-methyl-1,2,4-oxadiazol-5-yl)acetate, and what key intermediates are involved?
Methodological Answer: The synthesis typically involves cyclization and salt formation. A common approach is:
Oxadiazole Ring Formation : React a carboxylic acid derivative (e.g., ethyl 2-(3-methyl-1,2,4-oxadiazol-5-yl)acetate) with hydrazine or its derivatives under reflux conditions to form the oxadiazole core .
Salt Formation : Treat the free acid with lithium hydroxide in a polar solvent (e.g., ethanol/water) to yield the lithium salt .
Key intermediates include hydrazide precursors and cyclized oxadiazole-thiol derivatives, as demonstrated in analogous syntheses of triazole and oxadiazole salts .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm the oxadiazole ring structure and lithium coordination environment. For example, the absence of a carboxylic proton in H NMR indicates salt formation .
- Infrared (IR) Spectroscopy : Identify characteristic peaks (e.g., C=N stretching at 1600–1650 cm for oxadiazole, and COO asymmetric stretching near 1550 cm) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
- Chromatography : HPLC-DAD (Diode Array Detection) ensures purity, as shown in related oxadiazole derivatives .
Q. What are the common challenges in achieving high purity during synthesis, and how can they be addressed?
Methodological Answer:
- Byproduct Formation : Side reactions during cyclization (e.g., incomplete ring closure) can be minimized by optimizing reaction time and temperature .
- Purification : Use column chromatography with silica gel (ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures. For lithium salts, lyophilization after aqueous workup improves purity .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., unexpected peaks in NMR or IR) when characterizing this compound?
Methodological Answer:
- Cross-Validation : Compare experimental NMR/IR data with computational predictions (DFT calculations) or reference spectra of structurally similar oxadiazoles .
- Elemental Analysis : Confirm stoichiometry (e.g., C:H:N:Li ratios) to rule out impurities .
- Dynamic NMR : Use variable-temperature NMR to study tautomeric equilibria or conformational changes that may cause peak splitting .
Q. What strategies are recommended for elucidating the structure-activity relationship (SAR) of this compound in antimicrobial studies?
Methodological Answer:
- Analog Synthesis : Modify substituents on the oxadiazole ring (e.g., alkyl groups, halogens) and compare bioactivity. For example, antimicrobial activity of palladium(II) complexes with oxadiazole ligands shows dependency on electron-withdrawing/donating groups .
- Molecular Docking : Simulate interactions with target enzymes (e.g., bacterial enolase or fungal CYP51) to identify critical binding motifs .
- In Vitro Assays : Use standardized CLSI protocols (e.g., disk diffusion) to quantify MIC (Minimum Inhibitory Concentration) against gram-positive/negative strains .
Q. How can process control and simulation techniques improve scalability in synthesizing this compound?
Methodological Answer:
- Reaction Optimization : Apply Design of Experiments (DoE) to identify critical parameters (e.g., solvent polarity, stoichiometry) affecting yield. For instance, CRDC subclass RDF2050108 emphasizes simulation tools like Aspen Plus for kinetic modeling .
- Membrane Separation : Use nanofiltration to isolate lithium salts from reaction mixtures, reducing downstream purification steps .
- Scale-Up Considerations : Monitor exothermic reactions (e.g., cyclization) via in-line FTIR to prevent thermal degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
